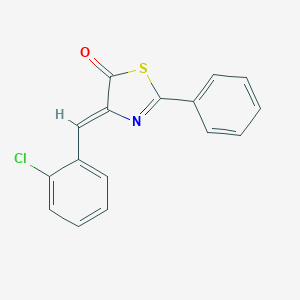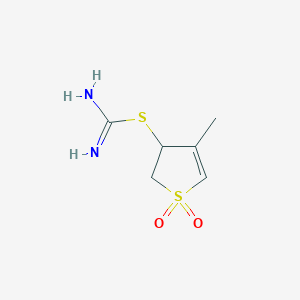
4-(2-chlorobenzylidene)-2-phenyl-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chlorobenzylidene)-2-phenyl-1,3-thiazol-5(4H)-one, commonly known as CCT or CT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCT is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 331.84 g/mol.
Mecanismo De Acción
The mechanism of action of CCT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. For example, CCT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation.
Biochemical and Physiological Effects:
CCT has been shown to have several biochemical and physiological effects. In vitro studies have shown that CCT can inhibit the growth of various bacterial and fungal pathogens. CCT has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, CCT has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CCT in lab experiments is its relatively low cost and easy availability. CCT is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one of the limitations of using CCT is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on CCT. One area of research is the development of novel materials using CCT as a precursor. Another area of research is the development of new drugs based on the structure of CCT. Additionally, further studies are needed to fully understand the mechanism of action of CCT and its potential applications in various fields.
Métodos De Síntesis
There are several methods for synthesizing CCT, but the most commonly used method involves the condensation of 2-aminothiophenol with 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then oxidized using hydrogen peroxide to yield CCT.
Aplicaciones Científicas De Investigación
CCT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CCT has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. In agriculture, CCT has been used as a pesticide due to its ability to inhibit the growth of various plant pathogens. In material science, CCT has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks.
Propiedades
Fórmula molecular |
C16H10ClNOS |
|---|---|
Peso molecular |
299.8 g/mol |
Nombre IUPAC |
(4Z)-4-[(2-chlorophenyl)methylidene]-2-phenyl-1,3-thiazol-5-one |
InChI |
InChI=1S/C16H10ClNOS/c17-13-9-5-4-8-12(13)10-14-16(19)20-15(18-14)11-6-2-1-3-7-11/h1-10H/b14-10- |
Clave InChI |
UTBHZDTXOJIKIY-UVTDQMKNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)S2 |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)S2 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)

![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)

![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)

![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)
![2-phenyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)acetohydrazide](/img/structure/B273895.png)


![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)
![(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273901.png)